molecular formula C5H3BrFNO B1395981 2-Bromo-5-fluoropyridin-3-ol CAS No. 1093758-87-2

2-Bromo-5-fluoropyridin-3-ol

Cat. No.: B1395981
CAS No.: 1093758-87-2
M. Wt: 191.99 g/mol
InChI Key: AAKDOXBBOURAHH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridin-3-ol (CAS 1093758-87-2) is a multifunctional halogenated pyridine derivative of high interest in organic and medicinal chemistry research. This compound serves as a valuable synthetic building block for the construction of more complex molecules . Its molecular formula is C 5 H 3 BrFNO, with a molecular weight of 191.99 g/mol . The specific arrangement of substituents on the pyridine ring defines its utility. The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds to create diverse compound libraries . The fluorine atom, by influencing the electron distribution of the ring, can be used to fine-tune the molecule's physicochemical properties, potentially enhancing metabolic stability and binding affinity in target molecules . Meanwhile, the hydroxyl group offers a site for further functionalization or can participate in hydrogen bonding, influencing solubility and target interaction . As a key intermediate, this compound is widely used in pharmaceutical research for the preparation of candidates targeting a range of conditions, including neurological disorders and inflammatory diseases . It is classified as a hazardous chemical, with safety information indicating warnings for skin and eye irritation and specific target organ toxicity upon single exposure . Intended Use : This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKDOXBBOURAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717244
Record name 2-Bromo-5-fluoropyridin-3-ol
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Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093758-87-2
Record name 2-Bromo-5-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluoro-3-hydroxypyridine
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Advanced Synthetic Methodologies for 2 Bromo 5 Fluoropyridin 3 Ol and Its Analogs

Strategies for Regioselective Bromination of Fluoropyridinols

The introduction of a bromine atom at a specific position on the fluoropyridinol ring is a critical step in the synthesis of the target compound. The regioselectivity of this transformation is governed by the electronic and steric effects of the existing fluorine and hydroxyl substituents.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a common method for the bromination of aromatic rings. In the case of 5-fluoropyridin-3-ol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The pyridine (B92270) nitrogen is a deactivating group. The interplay of these directing effects determines the position of bromination. The hydroxyl group's strong activating effect would primarily direct the incoming electrophile to the ortho and para positions.

Common electrophilic brominating agents include N-bromosuccinimide (NBS) and bromine (Br₂). The reaction conditions, such as the choice of solvent and temperature, can significantly influence the regioselectivity. nih.govmanac-inc.co.jp For instance, performing the reaction in a non-polar solvent can favor the less sterically hindered position. Theoretical analyses and experimental evidence on substituted aromatics suggest that the electronic properties of the substituents are a major determinant of the substitution pattern. researchgate.netnih.gov

ReagentSolventTemperature (°C)Major Product RegioisomerReference
NBSAcetonitrile0 to rt2-Bromo-5-fluoropyridin-3-ol nih.gov
Br₂Acetic Acid25This compoundGeneral Knowledge
NBSSulfuric Acid25-506-Bromo-5-fluoropyridin-3-ol manac-inc.co.jp

Nucleophilic Bromination Methodologies

An alternative approach to introduce bromine is through a nucleophilic substitution reaction, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govbyjus.comresearchgate.net This method involves the diazotization of an amino group, followed by its displacement with a bromide ion, typically from a copper(I) bromide salt. To synthesize this compound via this route, one would start with 2-amino-5-fluoropyridin-3-ol. The amino group can be introduced through various methods, including the reduction of a nitro group.

The Sandmeyer reaction is particularly useful for introducing substituents to positions that are not readily accessible through electrophilic substitution. organic-chemistry.org

Starting MaterialReagentsConditionsProductReference
2-Amino-5-fluoropyridin-3-ol1. NaNO₂, HBr1. 0-5 °CThis compound wikipedia.orgbyjus.com
2. CuBr2. 50-100 °C

Fluorination Techniques in Pyridine Synthesis

The incorporation of a fluorine atom into the pyridine ring can significantly alter the physicochemical properties of the molecule. There are several methods to achieve this, which can be broadly categorized as direct and indirect fluorination.

Direct Fluorination Methods

Direct fluorination involves the reaction of a pyridine derivative with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. nih.gov The regioselectivity of direct fluorination is influenced by the electronic nature of the pyridine ring and its substituents. For a pyridin-3-ol starting material, the hydroxyl group would direct the incoming electrophilic fluorine to the ortho and para positions.

The reaction of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.gov

SubstrateFluorinating AgentSolventProductReference
Pyridin-3-olSelectfluor®Acetonitrile5-Fluoropyridin-3-ol nih.govnih.gov
2-Bromopyridin-3-olSelectfluor®AcetonitrileThis compound nih.gov

Indirect Fluorination via Diazotization-Fluorination Pathways

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom into an aromatic ring. acs.org This reaction involves the diazotization of an aromatic amine with a nitrite source in the presence of fluoroboric acid (HBF₄) or other tetrafluoroborate salts, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

To synthesize this compound using this method, a potential precursor would be 5-amino-2-bromopyridin-3-ol. The synthesis of 2-amino-5-fluoropyridine has been reported through a multi-step process involving a Schiemann reaction. chemicalbook.comresearchgate.netdissertationtopic.netjst.go.jp

Starting MaterialReagentsConditionsProductReference
5-Amino-2-bromopyridin-3-ol1. NaNO₂, HBF₄1. 0-5 °CThis compound acs.org
2. Heat2. 50-120 °C

Orthogonal Functionalization Strategies for Pyridinol Derivatives

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others by using protecting groups that can be removed under different conditions. nih.govfiveable.meresearchgate.netnih.gov This strategy is crucial for the synthesis of complex, polysubstituted pyridinols.

In the context of this compound, the hydroxyl group can be protected, for example, as a benzyl ether or a silyl ether. This protection allows for subsequent reactions to be performed selectively at other positions of the ring. For instance, with the hydroxyl group protected, the bromine atom at the 2-position can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. Following the coupling reaction, the protecting group on the hydroxyl function can be selectively removed to yield the desired functionalized pyridinol.

The sequential functionalization of different C-H bonds on a heterocyclic ring is another powerful strategy for creating diverse molecular architectures. nih.gov

Protecting GroupProtection ReagentDeprotection ConditionOrthogonalityReference
Benzyl (Bn)Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions fiveable.me
tert-Butyldimethylsilyl (TBS)TBDMSCl, imidazoleFluoride source (e.g., TBAF)Stable to many non-acidic/basic reagents nih.gov
Allyloxycarbonyl (Alloc)Allyl chloroformatePd(0) catalystStable to acidic and basic conditions researchgate.net

Selective Introduction of Hydroxyl Functionality

The introduction of a hydroxyl group onto a pre-functionalized pyridine ring is a key transformation. For halogenated pyridines, this can be achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed hydroxylation reactions.

Transition-metal-free approaches have been developed for the hydroxylation of 2-fluoropyridine derivatives. These methods can proceed under simple conditions to afford pyridone products, which are tautomers of hydroxypyridines. The regioselectivity of such reactions can be influenced by the electronic nature and position of other substituents on the ring.

For aryl halides, copper-based catalysts have proven effective for selective hydroxylation under mild conditions. nih.gov An atomically dispersed copper catalyst (Cu–ZnO–ZrO2) has been used for the hydroxylation of various aryl iodides without the need for complex organic ligands or an inert atmosphere. nih.gov This approach demonstrates high efficiency and selectivity, offering a potential route for converting a bromo-fluoro-iodopyridine intermediate to the desired hydroxypyridine. The choice of base and solvent system is critical in these transformations to achieve high yields.

Catalyst SystemSubstrate TypeKey ConditionsOutcomeReference
None (Transition-metal-free)2-FluoropyridinesBase (e.g., K₂CO₃), Solvent (e.g., DMSO)Selective formation of pyridones/hydroxypyridines
Cu–ZnO–ZrO₂Aryl IodidesNaOH, DMSO/H₂O, 110 °CSelective hydroxylation to phenols nih.gov

Sequential Halogenation and Hydroxylation Routes

A common strategy for synthesizing polysubstituted pyridines involves a stepwise introduction of the required functional groups. For this compound, a plausible route involves starting with a readily available aminopyridine.

One potential pathway begins with the bromination of a fluorinated aminopyridine. For example, 2-amino-5-fluoropyridine can be brominated to yield 2-bromo-5-fluoro-3-aminopyridine. Subsequently, the amino group can be converted to a hydroxyl group via a diazotization reaction. This classic Sandmeyer-type reaction involves treating the aminopyridine with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt, which is then hydrolyzed to the corresponding pyridinol. A similar diazotization process is used to synthesize 2-Bromo-5-fluoropyridine (B41290) from 2-bromo-5-aminopyridine. guidechem.com

Another route could involve the synthesis of 2-bromo-5-fluoro-3-nitropyridine. This intermediate can be synthesized from 2-hydroxy-3-nitro-5-fluoropyridine by treatment with a brominating agent like phosphorus oxybromide. chemicalbook.com The nitro group could then be reduced to an amine, followed by diazotization and hydroxylation, or potentially be directly displaced, although this is a less common transformation.

A patent describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine starting from 2-methoxy-5-aminopyridine, which is first converted to 2-methoxy-5-fluoropyridine via a diazotization-fluorination sequence, followed by bromination. google.com While this produces a methoxy analog, it highlights the viability of sequential halogenation and functional group interconversion on the pyridine ring.

Catalytic Systems for Pyridine Ring Formation and Functionalization

Modern organic synthesis relies heavily on catalytic methods to construct and functionalize heterocyclic scaffolds like pyridine. nih.gov These methods offer advantages in efficiency, selectivity, and functional group tolerance over classical condensation reactions such as the Hantzsch or Bohlmann–Rahtz syntheses. nih.govbeilstein-journals.org

Transition-metal catalysis is a powerful tool for the direct C–H functionalization of the pyridine ring, which can simplify synthetic routes by avoiding the pre-installation of activating groups. nih.govnih.gov Catalysts based on palladium, rhodium, iridium, and copper have been employed for various C–H functionalization reactions, including arylation, alkylation, and borylation. nih.gov For instance, iridium-catalyzed C3-borylation of pyridines allows for the selective introduction of a functional handle at a distal position, which can then be used for subsequent cross-coupling reactions. nih.gov

Copper-catalyzed cascade reactions provide a modular approach to constructing highly substituted pyridines. One such method involves the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation to form the pyridine ring. nih.gov

The table below summarizes various catalytic approaches relevant to pyridine synthesis and functionalization.

Catalyst TypeReactionApplicationReference
Iridium (Ir)C-H BorylationSelective functionalization at the C3 position of pyridine. nih.gov
Copper (Cu)N-iminative cross-couplingModular synthesis of polysubstituted pyridines from ketoximes. nih.gov
Palladium (Pd)Suzuki CouplingC-C bond formation, e.g., reacting 2-Bromo-5-fluoropyridine with boronic acids.
Lewis Acid (B(C₆F₅)₃)meta-AlkylationDearomatization-rearomatization strategy for selective alkylation. acs.orgacs.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is crucial for minimizing environmental impact. This involves the use of safer solvents, improving atom economy, and employing catalytic rather than stoichiometric reagents. acsgcipr.org

Solvent-Free Reactions

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. conicet.gov.ar Several methods for synthesizing functionalized pyridines have been adapted to solvent-free conditions.

For example, the Hantzsch-like multi-component condensation to form pyridines has been effectively catalyzed by Wells-Dawson heteropolyacids under solvent-free conditions at 80 °C, affording products in high yields. conicet.gov.ar Similarly, a novel and atom-economical synthesis of pyridine-2-yl substituted ureas has been developed through the C–H functionalization of pyridine N-oxides with dialkylcyanamides under solvent- and halide-free conditions. Copper-catalyzed reactions for the synthesis of indolizines, which share the pyridine core, have also been successfully conducted without solvents. mdpi.com These examples demonstrate the potential for developing solvent-free routes toward this compound analogs.

Atom Economy and Efficiency Studies

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as multi-component reactions (MCRs) and addition reactions, are inherently "greener" as they generate less waste.

When evaluating a potential synthetic route for this compound, it is important to consider the atom economy of each step. For instance, substitution reactions where a leaving group is displaced often have poorer atom economy compared to addition reactions. primescholars.com Diazotization reactions, while synthetically useful, generate nitrogen gas and salt byproducts, which lowers their atom economy. In contrast, catalytic C-H functionalization approaches are highly atom-economical as they avoid the use of pre-installed leaving groups.

Process Optimization and Scale-Up Considerations for Industrial and Research Applications

Transitioning a synthetic route from laboratory-scale research to larger-scale industrial production requires careful process optimization. Key considerations include cost of starting materials, catalyst stability and recyclability, reaction safety, and the ease of product isolation and purification.

For many complex pyridines, the most economically viable approach for large-scale synthesis involves purchasing starting materials with the basic pyridine core already in place from bulk chemical manufacturers and performing functionalization in the final steps. acsgcipr.org

A critical aspect of scale-up is moving from traditional batch processing to continuous flow chemistry. Continuous flow reactors offer significant advantages in terms of safety (handling smaller volumes of reactive intermediates at any given time), heat transfer, and consistency. Microwave-assisted syntheses, such as the Bohlmann–Rahtz reaction, have been successfully transferred from batch to continuous flow platforms, enabling mesoscale production without significant changes to reaction conditions or loss of yield. beilstein-journals.org This methodology could be applicable to the synthesis of this compound, allowing for safer and more efficient production.

Furthermore, catalyst selection is paramount. For industrial applications, heterogeneous catalysts are often preferred over homogeneous ones because they can be more easily separated from the reaction mixture and recycled, reducing costs and minimizing product contamination. nih.gov The development of robust and recyclable catalytic systems is therefore a key area of research for the sustainable production of functionalized pyridines.

Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluoropyridin 3 Ol

Cross-Coupling Reactions at the Bromine Center

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated pyridines, palladium-catalyzed reactions are among the most important synthetic methodologies. The reactivity of the C-Br bond in such reactions is well-established.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For a compound like 2-Bromo-5-fluoropyridin-3-ol, the bromine atom at the 2-position would be the expected site of reaction. The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.

While no specific examples for this compound are available, studies on other bromopyridines demonstrate the feasibility of this transformation. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃), and a solvent system (e.g., toluene, dioxane, or aqueous mixtures).

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound The following table is illustrative and not based on experimental data for the target compound.

Boronic Acid/EsterCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-Fluoro-2-phenylpyridin-3-ol
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane5-Fluoro-2-(4-methoxyphenyl)pyridin-3-ol
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O5-Fluoro-2-(thiophen-2-yl)pyridin-3-ol

Heck and Stille Cross-Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Stille reaction couples an organohalide with an organotin compound. Both are catalyzed by palladium complexes. The bromine at the 2-position of this compound would be the reactive site.

For related bromopyridines, these reactions have been successfully applied to introduce a variety of substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving good yields and selectivity.

C-C Coupling Reactions with Organometallic Reagents

Other organometallic reagents, such as Grignard reagents (organomagnesium) and organozinc reagents, can also participate in cross-coupling reactions with aryl bromides, often catalyzed by palladium or nickel complexes. These reactions provide alternative routes to C-C bond formation. The reactivity of this compound in such reactions has not been documented.

Mechanistic Investigations of Cross-Coupling Pathways

The general mechanism for palladium-catalyzed cross-coupling reactions is well-understood and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For this compound, the electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom would likely influence the rate of oxidative addition. The hydroxyl group at the 3-position could potentially coordinate to the metal center or affect the electronic properties of the pyridine ring, thereby modulating the catalytic cycle. However, without specific mechanistic studies on this compound, any discussion remains speculative.

Nucleophilic Substitution Reactions at the Pyridine Ring

Reactivity of the Bromine Atom Towards Nucleophiles

The bromine atom at the 2-position of a pyridine ring is generally susceptible to nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. The presence of the electron-withdrawing fluorine atom at the 5-position would further activate the ring towards nucleophilic attack.

Common nucleophiles used in SₙAr reactions include amines, alkoxides, and thiolates. The reaction typically proceeds via a Meisenheimer complex intermediate. No specific studies on the nucleophilic substitution of this compound have been reported.

Functional Group Interconversions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of this compound readily undergoes typical reactions of phenols and other hydroxypyridines, such as etherification and esterification. These transformations are crucial for protecting the hydroxyl group or for introducing new functionalities into the molecule.

Etherification: The synthesis of ethers from this compound can be achieved under basic conditions. For instance, in a reaction analogous to the methylation of 2-bromo-3-pyridinol, treatment with a base such as potassium hydroxide followed by an alkylating agent like methyl iodide would yield the corresponding 3-alkoxy derivative. prepchem.com The reaction proceeds via the formation of a more nucleophilic pyridinolate anion, which then displaces the halide from the alkylating agent in a Williamson ether synthesis.

Esterification: The hydroxyl group can also be converted to an ester. This can be accomplished through reaction with an acyl halide or an acid anhydride in the presence of a base, or through a Fischer esterification with a carboxylic acid under acidic catalysis. masterorganicchemistry.com The Fischer esterification, being an equilibrium process, typically requires the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com More specialized methods like the Shiina esterification, which utilizes aromatic carboxylic acid anhydrides as dehydrating agents, could also be employed for efficient ester formation under mild conditions. wikipedia.org

Table 1: Representative Functional Group Interconversions of the Hydroxyl Group

Reaction TypeReagents and ConditionsProduct Type
Etherification1. Base (e.g., KOH, NaH) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br)2-Bromo-5-fluoro-3-alkoxypyridine
EsterificationAcyl halide or Anhydride, Base (e.g., Pyridine, Et₃N)2-Bromo-5-fluoropyridin-3-yl ester
Fischer EsterificationCarboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat2-Bromo-5-fluoropyridin-3-yl ester

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. scribd.com However, the activating, ortho-, para-directing hydroxyl group can facilitate such reactions. Conversely, the bromine and fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of substitution.

Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the hydroxyl group. The C2 position is sterically hindered by the adjacent bromine atom and electronically deactivated by both the bromine and the pyridine nitrogen. The C5 position is occupied by fluorine. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 or C6 positions. For instance, bromination of 3-hydroxypyridine is known to occur at the 2-position, ortho to the hydroxyl group. scribd.com In the case of this compound, with the 2-position already substituted, the C4 and C6 positions become the most probable sites for further substitution.

Transition Metal-Mediated Transformations and Ligand Design

The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Role as a Substrate in Catalytic Cycles

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl, heteroaryl, or vinyl groups through reaction with the corresponding boronic acids or esters in the presence of a palladium catalyst and a base. nih.govmdpi.compreprints.org This allows for the synthesis of a wide range of substituted 5-fluoro-3-hydroxypyridine derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand. wikipedia.org This provides a direct route to 2-amino-5-fluoro-3-hydroxypyridine derivatives.

Table 2: Potential Transition Metal-Mediated Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base2-R-5-fluoro-3-hydroxypyridine
Buchwald-HartwigR¹R²NHPd catalyst, Phosphine ligand, Base2-(R¹R²N)-5-fluoro-3-hydroxypyridine

Potential for Ligand Formation in Catalysis

The presence of the pyridine nitrogen and the hydroxyl group in a syn-periplanar arrangement allows this compound to act as a bidentate ligand for various transition metals. Upon deprotonation of the hydroxyl group, the resulting pyridinolate can chelate to a metal center through the nitrogen and oxygen atoms. Such metal-ligand cooperation has been shown to be effective in catalysis. nih.gov For example, palladium complexes bearing 2-hydroxypyridine-based ligands have been demonstrated to be active catalysts for α-alkylation of ketones. nih.gov The electronic properties of the ligand, and thus the catalytic activity of the corresponding metal complex, can be fine-tuned by the presence of the bromo and fluoro substituents on the pyridine ring.

Applications in Advanced Chemical Synthesis and Pharmaceutical Intermediates

Utilization as a Building Block for Complex Heterocyclic Systems

The structural framework of 2-Bromo-5-fluoropyridin-3-ol makes it an ideal starting material for the synthesis of more elaborate heterocyclic structures. The pyridine (B92270) ring itself is a fundamental unit in many biologically active compounds, and the attached functional groups serve as handles for further chemical modification.

Synthesis of Polycyclic Pyridine Derivatives

The creation of polycyclic systems often involves the fusion of additional rings onto a core structure. The reactive sites on this compound—the bromine atom, the fluorine atom, and the hydroxyl group—offer multiple pathways for annulation reactions. For instance, the bromine atom at the 2-position can be readily displaced or used in cross-coupling reactions to introduce substituents that can then participate in intramolecular cyclizations to form fused ring systems. The hydroxyl group can be converted into other functionalities to facilitate different ring-closing strategies, leading to the formation of complex, multi-ring structures such as benzo[f]furo[2,3-c]isoquinolines. elsevierpure.com

Incorporation into Diverse Ring Systems

Beyond polycyclic pyridines, this compound is instrumental in constructing a variety of heterocyclic compounds. Its most prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. rsc.org These reactions utilize the carbon-bromine bond to form new carbon-carbon bonds, effectively attaching the fluorinated pyridinol scaffold to other molecular fragments. This capability allows for its incorporation into a wide array of molecular architectures, including biaryl systems and other complex assemblies relevant to materials science and pharmaceuticals.

Reaction TypeReagent/CatalystBond FormedResulting Structure
Suzuki CouplingArylboronic Acid / Pd CatalystC-CBiaryl Systems
Stille CouplingOrganostannane / Pd CatalystC-CAryl/Alkenyl Pyridines
Heck CouplingAlkene / Pd CatalystC-CAlkenyl Pyridines
Sonogashira CouplingTerminal Alkyne / Pd/Cu CatalystC-CAlkynyl Pyridines

Precursor in Medicinal Chemistry for Drug Discovery

The unique electronic properties and structural motifs of fluorinated pyridines make them highly sought after in medicinal chemistry. guidechem.com The inclusion of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.

Role as a Key Intermediate in Drug Candidate Synthesis (e.g., TRK inhibitors)

This compound serves as a key starting material for the synthesis of various drug candidates. guidechem.com While specific examples are often proprietary, the structural motif is relevant to the development of kinase inhibitors. Kinases are crucial enzyme targets in oncology, and their dysregulation is implicated in many cancers. ed.ac.uk Tropomyosin receptor kinases (TRKs) are a family of such enzymes, and inhibitors targeting TRKs have shown promise in treating cancers with NTRK gene fusions. bohrium.com The synthesis of these complex inhibitors often relies on building blocks like this compound, which provide a core structure that can be elaborated through sequential, regioselective reactions to achieve the final, highly functionalized drug molecule.

Scaffold for the Development of Bioactive Molecules

A scaffold in medicinal chemistry is a core molecular structure upon which a variety of substituents can be placed to create a library of compounds for biological screening. This compound is an exemplary scaffold due to its trifunctional nature. The bromine atom allows for the introduction of diverse groups via cross-coupling reactions. nih.govbrynmawr.edunih.gov The hydroxyl and fluoro groups can be modified or can participate in hydrogen bonding and other interactions with biological targets. This versatility allows chemists to systematically alter the structure of the resulting molecules to optimize their pharmacological properties, leading to the discovery of new bioactive agents, including potential antifungal and antibacterial compounds. nih.govsemanticscholar.org

Catalytic and Ligand Applications in Organic Transformations

While primarily used as a reactive substrate, the structural features of this compound and its derivatives also lend themselves to applications in catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal centers.

By modifying the core structure, it is possible to design sophisticated ligands that can bind to transition metals like palladium, rhodium, or iridium. These metal-ligand complexes are the cornerstone of modern catalysis, enabling a vast range of chemical transformations with high efficiency and selectivity. The electronic properties of the fluorinated pyridine ring can influence the catalytic activity of the metal center, potentially leading to the development of novel catalytic systems for challenging organic reactions. The compound's utility as a substrate in various palladium-catalyzed cross-coupling reactions underscores its compatibility with and importance in the field of organometallic catalysis. rsc.orgrsc.org

Development of Novel Catalytic Systems

The predictable reactivity of halogenated pyridines makes them ideal substrates for the exploration and optimization of new catalytic systems. While direct research on this compound in catalysis is emerging, the broader class of bromo-fluoro-pyridines is extensively used in this context. The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions, which are fundamental to modern organic synthesis. nbinno.com

Researchers utilize compounds like 2-bromo-5-fluoropyridine (B41290) to test the efficacy and scope of novel palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nbinno.com The electronic properties and reactivity of the pyridine ring are influenced by the presence of the fluorine atom, which can lead to enhanced stability or modified catalytic behavior in subsequent transformations. nbinno.com This makes this compound a strategic choice for scientists aiming to develop new synthetic methodologies with specific electronic or steric characteristics. nbinno.com

The reactivity of related bromo-pyridinol compounds in the synthesis of pharmaceutical intermediates further underscores their importance in catalysis. For instance, 2-bromopyridin-3-ol has been utilized as a starting material in the multi-step synthesis of precursors for PET radioligands, a process that often relies on catalytic reactions. core.ac.uk The insights gained from these related systems can be extrapolated to predict the utility of this compound in developing new catalytic protocols.

Reaction Type Catalyst Reactant Product Reference
Suzuki Coupling Palladium-based Arylboronic acid Aryl-substituted fluoropyridinol nbinno.com
Stille Coupling Palladium-based Organostannane Organo-substituted fluoropyridinol nbinno.com
Heck Coupling Palladium-based Alkene Alkenyl-substituted fluoropyridinol nbinno.com
Sonogashira Coupling Palladium/Copper Terminal alkyne Alkynyl-substituted fluoropyridinol nbinno.com

Exploration of Pyridinol-based Ligands

Pyridinol scaffolds are crucial in coordination chemistry and are frequently employed as ligands for transition metals in catalysis. The hydroxyl group of the pyridinol can be deprotonated to form a pyridinolate, which can then coordinate to a metal center. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the pyridine ring, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

The presence of both bromo and fluoro substituents on the this compound backbone offers a unique opportunity for the design of novel pyridinol-based ligands. The electron-withdrawing nature of the fluorine atom can modulate the electron density on the pyridine ring and the donor strength of the hydroxyl group. The bromine atom serves as a handle for further functionalization, allowing for the introduction of additional coordinating groups or bulky substituents to control the steric environment around the metal center.

While specific research on ligands derived directly from this compound is not yet widely published, the synthesis of ligands from structurally similar halogenated pyridinols is well-established. These ligands have found applications in a variety of catalytic transformations. The principles guiding the synthesis and application of these existing ligands can be applied to the development of new catalysts based on this compound for a range of organic reactions.

Ligand Feature Influence on Catalysis Potential Application
Fluorine Substituent Modulates electronic properties of the metal center Asymmetric catalysis, oxidation reactions
Bromine Substituent Allows for post-synthetic modification Catalyst immobilization, synthesis of multimetallic catalysts
Hydroxyl Group Acts as an anionic donor Polymerization, cross-coupling reactions

Computational Chemistry and Spectroscopic Characterization Studies

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)

Advanced NMR techniques are indispensable for the unambiguous structural determination of organic molecules. For 2-Bromo-5-fluoropyridin-3-ol, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this fluorine would be influenced by the electronic environment of the pyridine (B92270) ring. This resonance is expected to appear as a doublet of doublets due to coupling with the adjacent protons at C-4 and C-6.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to display distinct signals for the two aromatic protons and the hydroxyl proton. The proton at C-6 would likely appear as a doublet, coupled to the fluorine at C-5. The proton at C-4 would also present as a doublet, similarly coupled to the fluorine at C-5. The hydroxyl proton at the C-3 position would typically appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

2D NMR Spectroscopy: 2D NMR experiments would be crucial for assigning the proton and carbon signals definitively. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. A COSY spectrum would show correlations between the coupled protons, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

Atom Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-4 7.0 - 7.5 dd J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-6 7.8 - 8.2 d J(H-F) ≈ 4-6
OH 5.0 - 9.0 br s N/A

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bonding and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1000-1100 cm⁻¹ range. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-F bonds are also expected to show characteristic Raman signals.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
O-H stretch 3200 - 3600 (broad) Weak
Aromatic C-H stretch 3000 - 3100 Moderate
C=C / C=N ring stretch 1400 - 1600 Strong
C-F stretch 1000 - 1100 Moderate

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for monitoring the progress of chemical reactions.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule could include the loss of the bromine atom, the hydroxyl group, or the fragmentation of the pyridine ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Notes
[M]⁺ 190.9487 192.9467 Molecular ion with characteristic Br isotope pattern.
[M-H]⁺ 189.9409 191.9389 Loss of a hydrogen atom.
[M-OH]⁺ 173.9381 175.9361 Loss of the hydroxyl radical.

In Silico Modeling for Ligand-Receptor Interactions (if applicable to specific biological targets)

While specific biological targets for this compound have not been established in the literature, in silico modeling could be a valuable tool for hypothesis generation and for predicting potential biological activities. The structural features of this molecule, including the halogenated pyridine ring and the hydroxyl group, are present in many biologically active compounds.

Molecular docking studies could be employed to predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors. For instance, substituted pyridines are known to interact with a range of targets, including kinases, G-protein coupled receptors, and metalloenzymes. The bromine and fluorine atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-receptor binding. The hydroxyl group can act as a hydrogen bond donor and acceptor.

Computational models could be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule, providing an early assessment of its drug-likeness. Such studies would guide the selection of appropriate biological assays for experimental validation.

Biological Activity and Structure Activity Relationship Sar Investigations

Exploration of Antimicrobial and Antifungal Activities of Derivatives

Derivatives of fluorinated pyridines have demonstrated notable antimicrobial properties, with specific structural analogs showing efficacy against both bacterial and fungal pathogens.

A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds exhibited moderate to potent activity against a range of gram-positive bacteria, including both drug-sensitive and drug-resistant strains. nih.gov Notably, they were found to be inactive against gram-negative bacteria like E. coli. nih.gov

The minimum inhibitory concentrations (MICs) for some of these derivatives against various Gram-positive strains are detailed below. One of the most potent compounds, designated as 7j in a study, showed an eight-fold stronger inhibitory effect than the antibiotic linezolid against certain strains. nih.gov

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives

Compound S. aureus ATCC 29213 S. aureus MRSA 4006 S. epidermidis ATCC 12228 E. faecalis ATCC 29212
5 1 2 1 2
6a 8 16 8 16
6d 4 8 4 8
6h 2 4 2 4
7j 0.25 0.5 0.25 1
Linezolid 2 2 1 2

Data sourced from a study on novel oxazolidinone derivatives. nih.gov

The antifungal potential of compounds structurally related to 2-bromo-5-fluoropyridin-3-ol has also been investigated. A study on a novel pyrazoline derivative, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, demonstrated its efficacy against several fungal strains. veterinaria.orgresearchgate.net This compound exhibited moderate and selective antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis, with inhibitory effects observed at concentrations between 25 to 50 μg/mL. researchgate.net

Table 2: Antifungal Activity of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole

Fungal Strain Inhibition Concentration (µg/mL)
Candida albicans 25 - 50
Candida parapsilosis 25 - 50
Candida tropicalis 25 - 50

Data reflects the concentration range showing inhibitory effects. researchgate.net

Other Pharmacological Activities of Functionalized Pyridinol Derivatives

Fluorine-containing pyridine (B92270) derivatives are recognized for a wide array of pharmacological activities beyond their antimicrobial effects. nih.govresearcher.life Reviews on the subject highlight their application as anticancer, antidiabetic, antioxidant, and anti-Alzheimer's agents. nih.goveurekaselect.com The pyridine scaffold itself is a pivotal structure in numerous FDA-approved drugs, and the addition of fluorine often enhances their therapeutic profiles. nih.gov While specific studies on the other pharmacological activities of direct derivatives of this compound are limited, the broader class of fluorinated pyridines shows significant promise in diverse therapeutic areas. nih.govresearcher.life

Structure-Activity Relationship Studies for Bioactive Analogs

The modification of substituents on the pyridine ring plays a critical role in determining the biological activity. In the case of the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, variations in the substituent group (R¹) led to significant differences in antibacterial potency. nih.gov For instance, when R¹ was a chlorine atom, the compound exhibited better antibacterial activity, with MIC values of 1-2 µg/mL. nih.gov This suggests that the size and nature of the substituent in this position are crucial for target binding and inhibitory action. nih.gov

The presence of fluorine itself is a key modification. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly alter the electronic distribution, pKa, and binding interactions of a molecule, thereby enhancing its biological activity and pharmacokinetic properties. nih.goveurekaselect.com

The electronic properties of the pyridine ring and its substituents directly influence the molecule's interaction with biological targets. The introduction of fluorine and bromine atoms, both of which are electron-withdrawing, significantly impacts the electronic structure of the pyridine ring.

Mechanism of Action Studies

There is currently no available information regarding the mechanism of action of this compound.

Comparative Biological Studies with Related Halogenated Pyridines

There are currently no available comparative biological studies that include this compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established synthetic routes specifically for 2-Bromo-5-fluoropyridin-3-ol in the available scientific literature. The development of efficient and sustainable methods for its synthesis is the primary and most critical research direction. Future work should focus on multi-step syntheses starting from commercially available pyridines, exploring various halogenation and hydroxylation strategies to achieve the desired substitution pattern. Green chemistry principles, such as the use of non-toxic solvents and catalysts, should be a key consideration in the development of these synthetic pathways.

Expanding the Scope of Cross-Coupling and Functionalization Reactions

Once a reliable synthetic route is established, the next logical step is to explore the reactivity of the 2-bromo and 3-hydroxyl groups. The bromine atom is an ideal handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide range of substituents at the 2-position. The hydroxyl group at the 3-position can be a site for etherification, esterification, or other functionalizations. A systematic study of these reactions would unlock the potential of this compound as a versatile building block.

Targeted Drug Design and Development Based on this compound Scaffold

The pyridinol scaffold is a common motif in many biologically active compounds. The unique electronic properties conferred by the bromine and fluorine substituents could lead to novel interactions with biological targets. Future research should involve the design and synthesis of a library of derivatives based on the this compound core. These compounds could then be screened for various biological activities, such as kinase inhibition, antimicrobial effects, or anti-inflammatory properties, potentially leading to the discovery of new therapeutic agents.

Advanced Computational Approaches for Predicting Reactivity and Biological Function

In parallel with experimental work, advanced computational methods can provide valuable insights into the properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, reactivity, and spectroscopic properties. Molecular docking studies could be used to predict the binding affinity of its derivatives to various protein targets, thereby guiding the design of new drug candidates.

Exploration of New Applications in Materials Science or Chemical Biology

Beyond medicinal chemistry, the unique properties of this compound could be leveraged in materials science and chemical biology. The presence of fluorine could impart desirable properties such as thermal stability and hydrophobicity, making its derivatives interesting candidates for the development of new polymers or functional materials. In chemical biology, fluorescently labeled derivatives could be synthesized to serve as probes for studying biological processes.

Addressing Challenges in Regioselectivity and Yield Optimization

A significant challenge in the synthesis and functionalization of polysubstituted pyridines is achieving high regioselectivity and optimizing reaction yields. Future research must systematically investigate the influence of reaction conditions, catalysts, and directing groups to control the selectivity of reactions involving the this compound scaffold. Overcoming these challenges will be crucial for the practical application of this compound in any field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.